2-(8-(Hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)acetic acid
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Overview
Description
2-(8-(Hydroxymethyl)-2-azaspiro[45]decan-2-yl)acetic acid is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-(Hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)acetic acid typically involves multi-step organic reactions. One common method includes the cyanoacetylation of amines, followed by subsequent transformations to introduce the hydroxymethyl and acetic acid functionalities . The reaction conditions often involve the use of solvents like acetic acid and catalysts such as palladium-phosphine complexes .
Industrial Production Methods
Industrial production methods for this compound are still under development, with research focusing on optimizing yield and purity. The use of continuous flow reactors and advanced catalytic systems are being explored to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
2-(8-(Hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The spirocyclic structure allows for nucleophilic substitution reactions, particularly at the azaspiro center.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like manganese dioxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols . Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various substituted spirocyclic compounds, which can be further functionalized for specific applications in medicinal chemistry and material science .
Scientific Research Applications
2-(8-(Hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)acetic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of inflammatory diseases and neurological disorders.
Industry: Utilized in the development of advanced materials with unique mechanical and chemical properties
Mechanism of Action
The mechanism of action of 2-(8-(Hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of cellular processes such as apoptosis and inflammation . The exact molecular targets and pathways are still under investigation, with ongoing research aiming to elucidate the detailed mechanisms .
Comparison with Similar Compounds
Similar Compounds
- 2-(8-Ethyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetic acid
- 2-(1,4-dioxaspiro[4.5]decan-6-yl)acrylamides
- 8,9,10-Trihydroxy-7-hydroxymethyl-2-thioxo-6-oxa-1,3-diaza-spiro[4.5]decan-4-one
Uniqueness
What sets 2-(8-(Hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)acetic acid apart from similar compounds is its unique combination of functional groups and spirocyclic structure. This configuration imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H21NO3 |
---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
2-[8-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl]acetic acid |
InChI |
InChI=1S/C12H21NO3/c14-8-10-1-3-12(4-2-10)5-6-13(9-12)7-11(15)16/h10,14H,1-9H2,(H,15,16) |
InChI Key |
IWDYNXPHMGEMQT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1CO)CCN(C2)CC(=O)O |
Origin of Product |
United States |
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